

mass spectrometry fragmentation pattern

Thioildenafil

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Compound Focus: Thioildenafil

CAS No.: 856190-47-1

Cat. No.: S870909

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Introduction & Background

Thioildenafil is a synthetic phosphodiesterase-5 (PDE-5) inhibitor and a structural analog of sildenafil (Viagra) [1]. It is not approved as a medicinal product by any major regulatory agency and has been consistently identified as a potentially hazardous adulterant in dietary supplements and herbal products marketed for sexual enhancement [2] [1]. Its molecular formula is $C_{23}H_{32}N_6O_3S_2$, with a molar mass of $504.67 \text{ g}\cdot\text{mol}^{-1}$ [1] [3]. The structure features a pyrazolopyrimidine-7-thione core, which is a key difference from sildenafil's pyrazolopyrimidine-7-one [1]. The analysis of its fragmentation pattern is critical for regulatory and forensic scientists to reliably detect this unapproved substance in complex matrices.

Experimental Protocol for Analysis

The following protocol is adapted from methodologies used in scientific studies for the identification of **Thioildenafil** in illicit dietary supplements [2].

Sample Preparation

- **Product Homogenization:** For solid dosage forms (e.g., capsules, tablets), thoroughly grind the contents into a fine, homogeneous powder.

- **Solvent Extraction:** Weigh approximately 1.0 g of the powdered sample. Add 10 mL of HPLC-grade methanol.
- **Extraction:** Sonicate the mixture for 20 minutes, then centrifuge at 4500 rpm for 10 minutes.
- **Filtration:** Carefully collect the supernatant and filter it through a 0.22 μm syringe filter prior to instrumental analysis.

Instrumental Analysis (UPLC-TOF/MS)

This method provides high-resolution mass data for accurate mass measurement and elemental composition assignment.

- **Column:** Acquity UPLC BEH C18 (1.7 μm , 2.1 mm x 100 mm)
- **Mobile Phase:** A) 0.1% Formic acid in water, B) 0.1% Formic acid in acetonitrile
- **Gradient:** | Time (min) | % A | % B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 2 | 95 | 5 | | 12 | 5 | 95 | | 14 | 5 | 95 | | 14.1 | 95 | 5 | | 16 | 95 | 5 |
- **Flow Rate:** 0.4 mL/min
- **Injection Volume:** 5 μL
- **Mass Spectrometer:** Time-of-Flight Mass Spectrometer (ESI+)
- **Data Acquisition:** Full-scan mode in the range of m/z 100–600. Use a lock mass for internal calibration to ensure high mass accuracy (< 5 ppm).

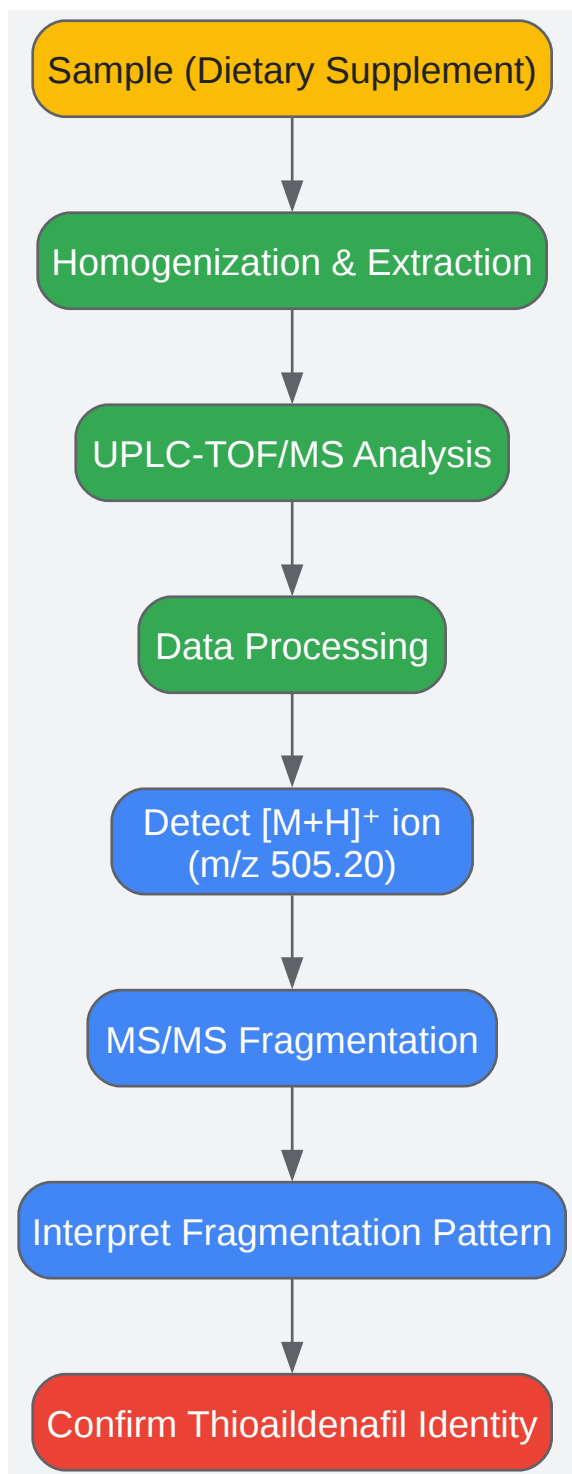
Data Interpretation

- **Identify the Molecular Ion:** Locate the $[\text{M}+\text{H}]^+$ ion peak in the spectrum, which for **Thioildenafil** is expected at m/z 505.20.
- **Analyze Fragments:** Examine the MS/MS spectrum of the $[\text{M}+\text{H}]^+$ ion to identify characteristic fragment ions. The proposed major fragments and their assignments are detailed in the table below.

Key Fragmentation Patterns

The proposed fragmentation pathway below is based on the application of general fragmentation rules [4] [5] and the specific structure of **Thioildenafil**. The high-resolution accurate mass data provided by TOF/MS is essential for confirming the elemental composition of each fragment [2].

The following diagram illustrates the logical workflow for the structural identification of **Thioildenafil**, from sample to final confirmation.



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The table below summarizes the major fragment ions observed for **Thioildenafil** and their proposed structural assignments.

<i>m/z</i> (Observed)	Proposed Ion Structure	Proposed Formation Mechanism
377.10	$C_{17}H_{21}N_6OS^+$	Loss of the 2-ethoxybenzenesulfonyl piperazine moiety from the molecular ion. This is a key cleavage that isolates the core heterocyclic structure.
325.10	$C_{15}H_{17}N_6S^+$	Further fragmentation of the ion at <i>m/z</i> 377, potentially involving the loss of the propyl side chain and rearrangement.
137.10	$C_5H_9N_2S^+$	A smaller fragment ion likely originating from the piperazine-thione part of the molecule, serving as a characteristic marker.

Discussion & Concluding Notes

The identification of **Thioildenafil** relies heavily on correlating its high-resolution molecular ion data with its characteristic product ions. The presence of the thione group (C=S) in its structure, replacing the carbonyl (C=O) found in sildenafil, influences its fragmentation behavior and chromatographic properties [1]. The protocol described, utilizing UPLC-TOF/MS, is a powerful approach for the unambiguous identification of this adulterant due to its high sensitivity, selectivity, and mass accuracy.

Researchers should be aware that analogs like **Thioildenafil** are continuously modified to evade detection. Therefore, maintaining and updating mass spectral libraries with data on newly identified analogs is crucial for protecting public health [2] [1].

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